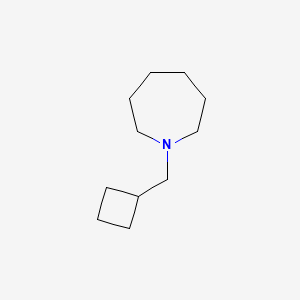
1-(Cyclobutylmethyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethyl)azepane is a seven-membered nitrogen-containing heterocyclic compound.
Méthodes De Préparation
The synthesis of 1-(Cyclobutylmethyl)azepane can be achieved through several synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For example, the ring-closing metathesis followed by reduction is a widely used approach . Additionally, photochemical dearomative ring expansion of nitroarenes has been reported as an effective strategy for preparing azepane derivatives . Industrial production methods often involve multi-step synthesis processes, including cyclization and subsequent functionalization steps .
Analyse Des Réactions Chimiques
1-(Cyclobutylmethyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be substituted with different functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures
Applications De Recherche Scientifique
1-(Cyclobutylmethyl)azepane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and materials.
Biology: Azepane derivatives are studied for their potential as enzyme inhibitors and DNA binding agents.
Medicine: The compound is explored for its potential therapeutic applications, including as an analgesic and anticancer agent.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Cyclobutylmethyl)azepane involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s effects are mediated through its interaction with various molecular pathways, including those involved in pain perception and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
1-(Cyclobutylmethyl)azepane can be compared with other seven-membered heterocycles such as:
Azepine: Contains a nitrogen atom in a seven-membered ring but differs in its unsaturated structure.
Oxepane: Contains an oxygen atom instead of nitrogen.
Thiazepine: Contains both sulfur and nitrogen atoms in the ring.
Benzodiazepine: Contains a fused benzene ring and two nitrogen atoms
This compound is unique due to its specific cyclobutylmethyl substitution, which imparts distinct chemical and biological properties compared to other azepane derivatives .
Propriétés
Numéro CAS |
648890-25-9 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
1-(cyclobutylmethyl)azepane |
InChI |
InChI=1S/C11H21N/c1-2-4-9-12(8-3-1)10-11-6-5-7-11/h11H,1-10H2 |
Clé InChI |
ZQVTZSSINJGLCU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
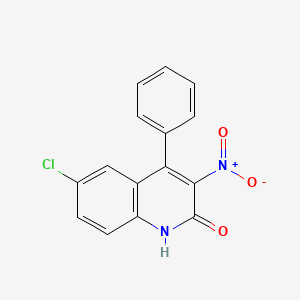
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)

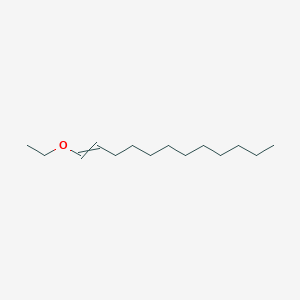

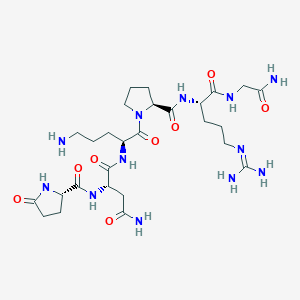
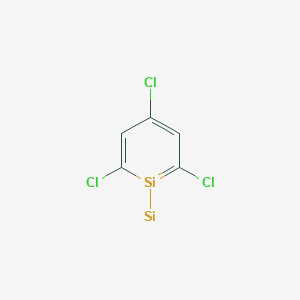
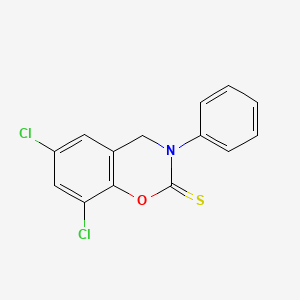
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
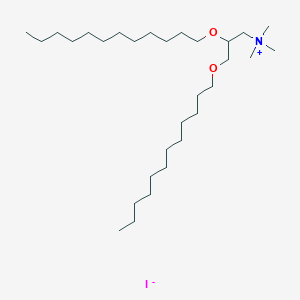
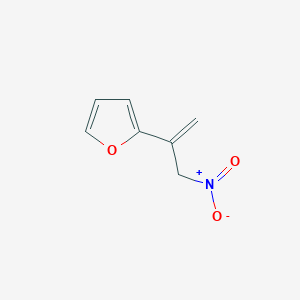
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)
